

FLDP-5: A Technical Guide to Synthesis, Characterization, and Biological Activity

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Compound of Interest

Compound Name: FLDP-5

Cat. No.: B12398767

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Introduction

FLDP-5, a synthetic curcuminoid analogue, has emerged as a compound of interest in oncological research, particularly for its potent anti-proliferative and anti-migratory effects against glioblastoma multiforme (GBM). Its chemical name is 4-Piperidinone, 3,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-, (3E,5E)-, and it is registered under the CAS Number 950665-12-0. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activity of **FLDP-5**, with a focus on its mechanism of action in cancer cells.

Synthesis of FLDP-5

The synthesis of **FLDP-5** is based on the Claisen-Schmidt condensation reaction, a well-established method for forming carbon-carbon bonds. The general procedure involves the reaction of a ketone with an aldehyde in the presence of a base or acid catalyst. In the case of **FLDP-5**, 4-piperidone serves as the ketone, and vanillin (4-hydroxy-3-methoxybenzaldehyde) provides the aldehyde functional groups.

While the specific, detailed protocol with exact molar ratios, reaction times, and purification methods for **FLDP-5** is outlined in specialized publications, the general synthetic approach is as follows:

Experimental Protocol: General Synthesis of FLDP-5

- **Reaction Setup:** An appropriate reaction vessel is charged with 4-piperidone hydrochloride and vanillin in a suitable solvent, typically ethanol.
- **Catalysis:** A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the mixture to facilitate the condensation reaction.
- **Reaction Conditions:** The reaction mixture is stirred at room temperature for a specified period, allowing for the formation of the bis(benzylidene)piperidin-4-one structure.
- **Purification:** The resulting product is typically purified through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield the pure **FLDP-5** compound.

Characterization of FLDP-5

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized **FLDP-5**. The following analytical techniques are employed:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms within the molecule, confirming the presence of the aromatic, methoxy, and piperidone protons.
 - ^{13}C NMR spectroscopy provides information about the carbon skeleton of the molecule.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of **FLDP-5**, confirming its elemental composition.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl ($\text{C}=\text{O}$) group of the piperidone ring and the hydroxyl ($-\text{OH}$) groups of the phenolic rings.
- **Melting Point:** The melting point of the purified compound is determined as an indicator of purity.

While specific spectral data for **FLDP-5** is found within dedicated research articles, the expected data would align with the structure of 4-Piperidinone, 3,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-, (3E,5E)-.

Biological Activity and Mechanism of Action

FLDP-5 has demonstrated significant anti-cancer activity, particularly against the LN-18 human glioblastoma cell line.^[1] Its mechanism of action is multifaceted and involves the induction of cellular stress and disruption of key cellular processes.

Anti-proliferative and Cytotoxic Effects

FLDP-5 exhibits potent cytotoxic effects on glioblastoma cells.^[1] The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for different cell lines.

Cell Line	IC ₅₀ (μM)
LN-18 (Glioblastoma)	2.4 ^[1]
HBEC-5i (Non-cancerous)	5.6 ^[1]

Induction of Reactive Oxygen Species (ROS)

A primary mechanism of **FLDP-5**'s anti-cancer activity is the induction of reactive oxygen species (ROS) within cancer cells.^[1] This increase in ROS leads to oxidative stress, which can damage cellular components, including DNA.

DNA Damage and Cell Cycle Arrest

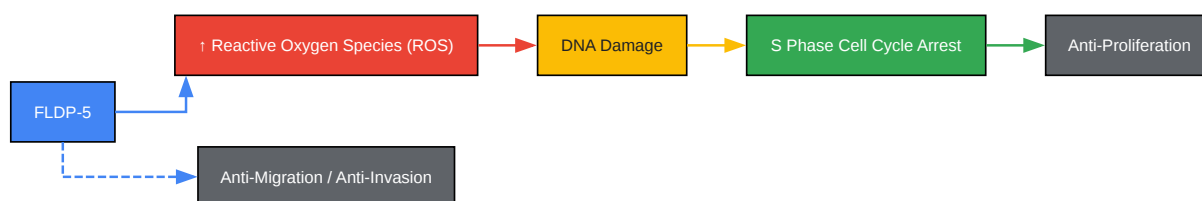
The elevated levels of ROS induced by **FLDP-5** lead to significant DNA damage in cancer cells.^[1] In response to this damage, the cell cycle is arrested in the S phase, preventing the cells from replicating their DNA and proliferating further.^[1]

Inhibition of Cell Migration and Invasion

FLDP-5 has been shown to inhibit the migration and invasion of glioblastoma cells, which are critical processes in tumor metastasis.^[1]

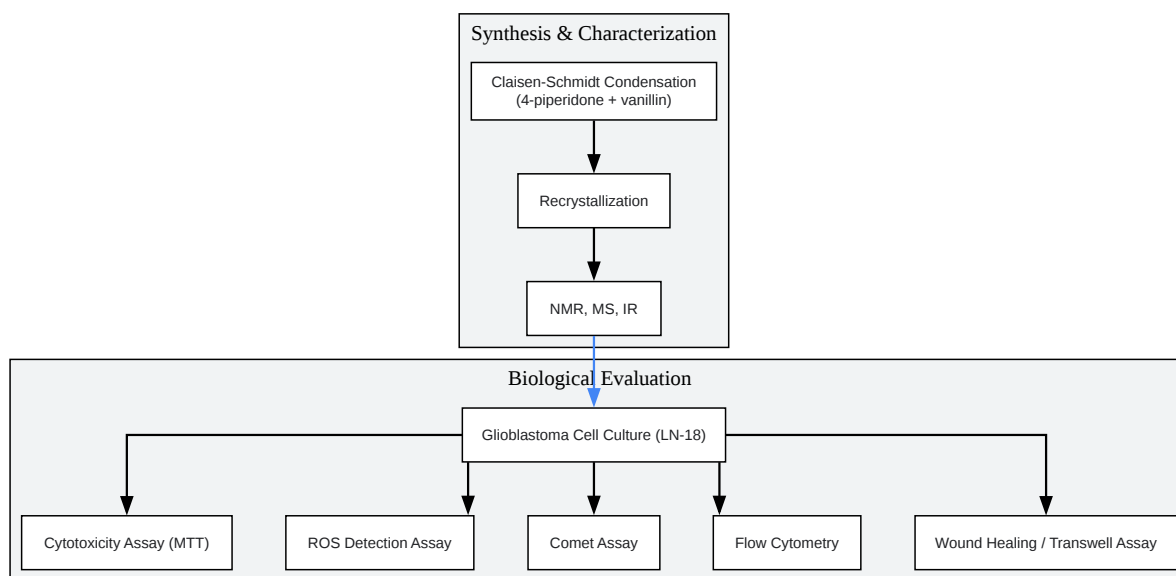
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of **FLDP-5** and a general workflow for its synthesis and biological evaluation.



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Caption: Proposed signaling pathway of **FLDP-5** in cancer cells.



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Caption: General workflow for the synthesis and biological evaluation of **FLDP-5**.

Conclusion

FLDP-5 is a promising curcuminoid analogue with potent anti-cancer properties against glioblastoma. Its synthesis is achievable through a standard Claisen-Schmidt condensation, and its mechanism of action involves the induction of oxidative stress, leading to DNA damage, cell cycle arrest, and inhibition of cell migration. Further research into its in vivo efficacy and safety profile is warranted to explore its full therapeutic potential.

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References

- 1. liu.diva-portal.org [liu.diva-portal.org]
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